molecular formula C16H19N3O5S2 B6491267 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1358227-68-5

2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6491267
CAS No.: 1358227-68-5
M. Wt: 397.5 g/mol
InChI Key: VVTRFIJZXQEPJH-UHFFFAOYSA-N
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Description

The compound “2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide” is a chemical compound with the molecular formula C16 H19 N3 O5 S2 and a molecular weight of 397.47 . It has a complex structure that includes a morpholine ring, a thiophene ring, and a pyridine ring .


Molecular Structure Analysis

The compound has a complex structure that includes a morpholine ring, a thiophene ring, and a pyridine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 397.47 and a molecular formula of C16 H19 N3 O5 S2 . It has a logP value of 0.0022 and a logD value of 0.0022 . The logP value is a measure of the compound’s lipophilicity, which can affect its absorption and distribution in the body. The logD value is a measure of the compound’s distribution between octanol and water at a specific pH .

Future Directions

The future directions for the study of this compound could include further investigation of its synthesis, its physical and chemical properties, its potential biological activities, and its safety and toxicity. This could involve laboratory experiments, computational studies, and potentially even preclinical and clinical studies if the compound shows promise as a potential drug .

Properties

IUPAC Name

2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c20-15(17-10-13-2-1-9-25-13)12-18-11-14(3-4-16(18)21)26(22,23)19-5-7-24-8-6-19/h1-4,9,11H,5-8,10,12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTRFIJZXQEPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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